[(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)amino] 4-chlorobenzoate;hydrochloride -

[(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)amino] 4-chlorobenzoate;hydrochloride

Catalog Number: EVT-5337411
CAS Number:
Molecular Formula: C15H18Cl2N2O2
Molecular Weight: 329.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the specific compound is not mentioned, the synthesis of similar tropane derivatives often involves multi-step procedures. [, ] Common strategies include:

  • Mannich-type condensations: This classical approach involves the reaction of an acetone derivative, an amine, and an aldehyde. [, ] Enantioselective variants using chiral starting materials or catalysts are also reported. []
  • Cycloadditions: Diels-Alder reactions can construct the bicyclic tropane core, followed by further modifications to introduce desired substituents. []
  • Ring expansion: Starting from smaller cyclic systems, ring expansion strategies can afford the tropane scaffold. []
Molecular Structure Analysis

The 8-methyl-8-azabicyclo[3.2.1]octan-3-one scaffold consists of a bridged bicyclic system with a nitrogen atom at the bridgehead position. The 3-position ketone and the nitrogen lone pair offer sites for further derivatization and can influence the molecule's overall conformation and interactions with biological targets. Techniques like X-ray crystallography, NMR spectroscopy, and computational modeling can be employed to study the structural features and conformational preferences of these compounds. [, ]

Mechanism of Action
  • Receptor agonism/antagonism: Tropane derivatives are known to interact with various neurotransmitter receptors, including muscarinic, dopaminergic, and serotonergic receptors. [, , ] The specific receptor subtype targeted and the functional outcome (agonism or antagonism) will depend on the compound's structure.
  • Enzyme inhibition: Some tropane derivatives might exhibit inhibitory activity against specific enzymes, such as acetylcholinesterase or topoisomerase II. []
Applications
    • Neurological disorders: Targeting specific neurotransmitter systems could lead to treatments for Parkinson's disease, Alzheimer's disease, or schizophrenia. []
    • Cancer therapy: Compounds with topoisomerase inhibitory activity might show anticancer potential. []

6β-Hydroxytropinone

Relevance: 6β-Hydroxytropinone shares the core 8-methyl-8-azabicyclo[3.2.1]octane ring system with the main compound. The key structural difference is the presence of a hydroxyl group at the 6β position in 6β-hydroxytropinone, while the main compound features a 3-oxo group derivatized as an oxime ester. The synthesis of 6β-hydroxytropinone employs a classical Mannich-type condensation, a method potentially adaptable to the synthesis of the main compound given their structural similarities. []

8-Benzyl-2-[(4-bromophenyl)(hydroxy)methyl]-8-azabicyclo[3.2.1]octan-3-ones

Compound Description: This entry refers to three isomeric compounds ((±)-exo,syn-(1RS,2SR,5SR,9SR), (+)-exo,anti-(1R,2S,5S,9R), and (±)-exo,anti-(1RS,2SR,5SR,9RS) isomers) of 8-benzyl-2-[(4-bromophenyl)(hydroxy)methyl]-8-azabicyclo[3.2.1]octan-3-one. The research focuses on elucidating the relative and absolute configurations of these isomers using X-ray crystallography. The study highlights the conformational preferences of these molecules, with a particular focus on intramolecular hydrogen bonding and π-π interactions. []

Relevance: These isomers share the core 8-azabicyclo[3.2.1]octan-3-one scaffold with the main compound "8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride". The variations lie in the substituents at the 2 and 8 positions. Understanding the conformational preferences and intermolecular interactions of these related compounds can provide insights into the potential properties and behavior of the main compound. []

3,4-Diaryl-11-methyl-7-[(aryl)methylidene]-4,5,11-triazatricyclo[6.2.1.02,6]undec-5-enes

Compound Description: This class of compounds, represented by the general formula 3,4-diaryl-11-methyl-7-[(aryl)methylidene]-4,5,11-triazatricyclo [6.2.1.02,6]undec-5-enes, exhibits promising antitumor activity. They were synthesized by reacting 2,4-bis[(aryl)methylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-ones with various aryl hydrazines. Notably, some compounds demonstrated higher potency against HepG2 and MCF7 cancer cell lines compared to doxorubicin, a standard chemotherapy drug. []

Relevance: The precursor compounds, 2,4-bis[(aryl)methylidene]-8-methyl-8-azabicyclo [3.2.1]octan-3-ones, share the core 8-methyl-8-azabicyclo[3.2.1]octan-3-one framework with "8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride". This structural similarity suggests that the main compound could be used as a scaffold for developing novel antiproliferative agents, drawing inspiration from the structure-activity relationships observed in these triazatricyclo compounds. []

(-)-6-[[(Aminoalkyl)oxy]methyl]-4-demethoxy-6,7-dideoxydaunomycinones

Compound Description: This group of compounds represents a series of daunomycinone analogs synthesized to investigate their DNA intercalation properties and potential as anticancer agents. The synthesis involved a Diels-Alder reaction with a chiral auxiliary derived from 8-azabicyclo[3.2.1]octane. Variations in the aminoalkyl side chain were introduced to study their impact on DNA binding affinity and topoisomerase II inhibition. []

Relevance: Although not directly a structural analog, the synthesis of (-)-6-[[(Aminoalkyl)oxy]methyl]-4-demethoxy-6,7-dideoxydaunomycinones utilizes a chiral auxiliary incorporating the 8-azabicyclo[3.2.1]octane motif, highlighting the utility of this scaffold in constructing complex molecules with potential biological activities. This methodology may inspire synthetic strategies towards "8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride" or its analogs. []

Azaprophen hydrochloride

Compound Description: Azaprophen hydrochloride, chemically known as 6-methyl-6-azabicyclo[3.2.1]octan-3α-ol 2,2-diphenylpropionate hydrochloride, exhibits potent antimuscarinic activity. [, ]

Relevance: This compound shares the core 6-methyl-6-azabicyclo[3.2.1]octane ring system with "8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride," differing in the substituents and the position of the carbonyl group on the core ring. The research focuses on comparing its crystal structure and conformational flexibility with other antimuscarinic agents, aiming to understand its interaction with the muscarinic receptor. [, ] This structural similarity suggests potential antimuscarinic activity for the main compound, prompting further investigation.

Aprophen hydrochloride

Compound Description: Aprophen hydrochloride, or 2-diethylaminoethyl 2,2-diphenylpropionate hydrochloride, serves as a structural analog of azaprophen hydrochloride. While also possessing antimuscarinic properties, it exhibits lower potency compared to azaprophen. [, ]

Relevance: Although lacking the azabicyclic core, aprophen hydrochloride provides valuable insights into the structure-activity relationships of antimuscarinic agents. Comparing its structure and activity to azaprophen, which shares the core ring system with "8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride," highlights the contribution of the bicyclic system to the potency and potential interaction with the muscarinic receptor. [, ]

RS-23597-190

Compound Description: RS-23597-190 (3-(piperidine-1-yl)propyl-4-amino-5-chloro-2-methoxybenzoate hydrochloride) acts as a potent and selective antagonist of the 5-hydroxytryptamine4 (5-HT4) receptor. [] It also displays high affinity for sigma-1 binding sites while showing negligible interaction with sigma-2 sites.

Relevance: Although structurally distinct from "8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride," RS-23597-190's interaction with both 5-HT4 and sigma-1 receptors offers valuable insights. This dual activity suggests the potential for compounds with seemingly disparate structures to exhibit overlapping pharmacological profiles. It underscores the importance of investigating the target specificity and potential off-target effects of "8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride" in relevant assays. []

BIMU-1 and BIMU-8

Compound Description: BIMU-1 (endo-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3- dihydro-3-ethyl-2-oxo-1H-benzimidazole-1-carboxamide hydrochloride) and BIMU-8 (endo-N-(8-methyl-8-azabicyclo[3.2.1]oct-3- yl)-2,3-dihydro-(1-methyl)ethyl-2-oxo-1H-benzamidazole-1-carboxamide hydrochloride) are two structurally similar compounds that act as ligands for the 5-HT4 receptor. []

Relevance: Both BIMU-1 and BIMU-8 share the 8-methyl-8-azabicyclo[3.2.1]octane core with "8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride." This structural similarity, along with their activity at the 5-HT4 receptor, indicates that the main compound could also potentially interact with this receptor. Further investigation into the binding affinity and functional effects of the main compound at the 5-HT4 receptor is warranted. []

Properties

Product Name

[(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)amino] 4-chlorobenzoate;hydrochloride

IUPAC Name

[(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)amino] 4-chlorobenzoate;hydrochloride

Molecular Formula

C15H18Cl2N2O2

Molecular Weight

329.2 g/mol

InChI

InChI=1S/C15H17ClN2O2.ClH/c1-18-13-6-7-14(18)9-12(8-13)17-20-15(19)10-2-4-11(16)5-3-10;/h2-5,13-14H,6-9H2,1H3;1H

InChI Key

CZIRFWZZUZWPDS-UHFFFAOYSA-N

SMILES

CN1C2CCC1CC(=NOC(=O)C3=CC=C(C=C3)Cl)C2.Cl

Canonical SMILES

CN1C2CCC1CC(=NOC(=O)C3=CC=C(C=C3)Cl)C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.